molecular formula C25H21BrN4O B2377555 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 443329-06-4

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2377555
CAS No.: 443329-06-4
M. Wt: 473.374
InChI Key: YSTZFJGWQYRYGS-UHFFFAOYSA-N
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Description

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide is a synthetic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound includes a bromine atom at the 9th position of the indoloquinoxaline core, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated phenacyl bromides in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It can also inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The bromine atom at the 9th position plays a crucial role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide include other indoloquinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indoloquinoxaline derivatives .

Properties

IUPAC Name

2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O/c1-16(2)30(18-8-4-3-5-9-18)23(31)15-29-22-13-12-17(26)14-19(22)24-25(29)28-21-11-7-6-10-20(21)27-24/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTZFJGWQYRYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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